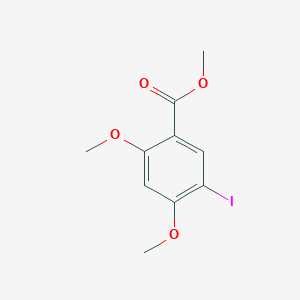

Methyl 5-iodo-2,4-dimethoxybenzoate

Description

The exact mass of the compound this compound is 321.97021 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3153-79-5 |

|---|---|

Molecular Formula |

C10H11IO4 |

Molecular Weight |

322.10 g/mol |

IUPAC Name |

methyl 5-iodo-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C10H11IO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 |

InChI Key |

NOMOWOXIOWWKNR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)OC |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-Methyl-5-iodo-2,4-dimethoxybenzoate

Abstract: This-document-provides-a-comprehensive-technical-overview-of-Methyl-5-iodo-2,4-dimethoxybenzoate,-a-halogenated-aromatic-ester-of-interest-in-synthetic-organic-chemistry.-It-details-the-compound's-physicochemical-properties,-outlines-plausible-synthetic-routes-with-detailed-experimental-protocols,-and-discusses-its-potential-applications-as-a-chemical-intermediate-in-research-and-drug-development.-This-guide-is-intended-for-researchers,-chemists,-and-professionals-in-the-pharmaceutical-and-chemical-industries.

1.-Introduction

Methyl-5-iodo-2,4-dimethoxybenzoate-is-a-poly-substituted-aromatic-compound-featuring-an-iodine-atom,-two-methoxy-groups,-and-a-methyl-ester-moiety-on-a-benzene-ring.-The-presence-of-these-functional-groups,-particularly-the-reactive-carbon-iodine-bond,-makes-it-a-valuable-building-block-for-the-synthesis-of-more-complex-molecules.-The-electron-donating-methoxy-groups-activate-the-aromatic-ring,-influencing-its-reactivity,-while-the-iodine-atom-serves-as-a-versatile-handle-for-various-cross-coupling-reactions.-This-guide-synthesizes-available-data-on-related-compounds-to-provide-a-thorough-profile-of-this-specific-isomer.

2.-Physicochemical-and-Computed-Properties

While-extensive-experimental-data-for-Methyl-5-iodo-2,4-dimethoxybenzoate-is-not-readily-available-in-peer-reviewed-literature,-its-properties-can-be-calculated-or-inferred-from-structurally-similar-compounds.-The-following-tables-summarize-key-identifiers-and-computed-physicochemical-properties.

Table-1:-Chemical-Identifiers-for-Methyl-5-iodo-2,4-dimethoxybenzoate

| Identifier | Value |

| IUPAC-Name | methyl-5-iodo-2,4-dimethoxybenzoate |

| Molecular-Formula | C₁₀H₁₁IO₄ |

| Molecular-Weight | 322.10-g/mol |

| Canonical-SMILES | COC1=C(C=C(C(=C1)I)OC)C(=O)OC |

| InChI-Key | ZTUGPZKBMBWVQO-UHFFFAOYSA-N |

Table-2:-Computed-Physical-Properties

| Property | Value | Source |

| Molecular-Weight | 322.10-g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen-Bond-Donor-Count | 0 | PubChem |

| Hydrogen-Bond-Acceptor-Count | 4 | PubChem |

| Rotatable-Bond-Count | 4 | PubChem |

| Exact-Mass | 321.97021-Da | PubChem[1] |

| Topological-Polar-Surface-Area | 44.8-Ų | PubChem[1] |

3.-Synthesis-and-Reactivity

The-synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate-can-be-logically-achieved-via-a-two-step-process-starting-from-commercially-available-2,4-dimethoxybenzoic-acid.

3.1-Synthetic-Pathway

The-primary-synthetic-route-involves:

-

Electrophilic-Iodination: -The-aromatic-ring-of-2,4-dimethoxybenzoic-acid-is-highly-activated-by-the-two-methoxy-groups.-Electrophilic-iodination-is-expected-to-occur-at-the-C5-position,-which-is-para-to-the-C2-methoxy-group-and-ortho-to-the-C4-methoxy-group,-the-most-sterically-accessible-and-electronically-favored-position.

-

Esterification: -The-resulting-5-iodo-2,4-dimethoxybenzoic-acid-is-then-converted-to-its-methyl-ester,-typically-via-Fischer-esterification.

Caption: Proposed synthetic pathway for this compound.

3.2-Reactivity

-

Cross-Coupling-Reactions: -The-C-I-bond-is-highly-susceptible-to-oxidative-addition-with-transition-metal-catalysts-(e.g.,-Palladium,-Copper).-This-makes-the-compound-an-excellent-substrate-for-Suzuki,-Heck,-Sonogashira,-and-Buchwald-Hartwig-cross-coupling-reactions,-allowing-for-the-introduction-of-various-aryl,-alkenyl,-alkynyl,-and-amino-moieties-at-the-C5-position.

-

Ester-Group-Transformations: -The-methyl-ester-can-undergo-hydrolysis-to-the-corresponding-carboxylic-acid,-reduction-to-an-alcohol,-or-conversion-to-amides-via-aminolysis.

4.-Experimental-Protocols

The-following-are-detailed,-plausible-protocols-based-on-standard-procedures-for-the-iodination-of-activated-arenes-and-Fischer-esterification.[2][3][4]

4.1-Protocol-1:-Synthesis-of-5-iodo-2,4-dimethoxybenzoic-acid

Materials:

-

2,4-Dimethoxybenzoic-acid

-

Iodine-(I₂)

-

Potassium-iodate-(KIO₃)-or-30%-Hydrogen-Peroxide-(H₂O₂)[3]

-

Glacial-acetic-acid

-

Sulfuric-acid-(concentrated)

-

Sodium-thiosulfate-(Na₂S₂O₃)

-

Ethyl-acetate

-

Brine

-

Anhydrous-sodium-sulfate-(Na₂SO₄)

Procedure:

-

In-a-round-bottom-flask,-dissolve-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-glacial-acetic-acid.

-

Add-elemental-iodine-(I₂)-(0.5-eq)-to-the-solution-and-stir-until-dissolved.

-

Slowly-add-a-solution-of-the-oxidizing-agent-(e.g.,-potassium-iodate,-0.2-eq)-dissolved-in-a-minimal-amount-of-water,-or-add-30%-H₂O₂-(1.0-eq)-dropwise.-A-catalytic-amount-of-sulfuric-acid-can-be-added-to-facilitate-the-reaction.[4]

-

Heat-the-reaction-mixture-to-60-80°C-and-stir-for-4-12-hours,-monitoring-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC).

-

After-completion,-cool-the-mixture-to-room-temperature-and-pour-it-into-an-ice-water-slurry.

-

Quench-any-remaining-iodine-by-adding-a-saturated-aqueous-solution-of-sodium-thiosulfate-until-the-dark-color-disappears.

-

Collect-the-precipitated-solid-by-vacuum-filtration.-If-no-solid-forms,-extract-the-aqueous-mixture-with-ethyl-acetate-(3x).

-

Wash-the-combined-organic-layers-with-water-and-brine,-dry-over-anhydrous-sodium-sulfate,-and-concentrate-under-reduced-pressure.

-

Purify-the-crude-product-by-recrystallization-(e.g.,-from-an-ethanol/water-mixture)-to-yield-5-iodo-2,4-dimethoxybenzoic-acid.

Caption: General experimental workflow for the iodination of 2,4-dimethoxybenzoic acid.

4.2-Protocol-2:-Synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate

Materials:

-

5-iodo-2,4-dimethoxybenzoic-acid

-

Methanol-(CH₃OH)

-

Sulfuric-acid-(H₂SO₄,-concentrated)

-

Saturated-sodium-bicarbonate-(NaHCO₃)-solution

-

Ethyl-acetate

-

Brine

-

Anhydrous-magnesium-sulfate-(MgSO₄)

Procedure:

-

Suspend-5-iodo-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-an-excess-of-methanol-in-a-round-bottom-flask.

-

Carefully-add-a-catalytic-amount-of-concentrated-sulfuric-acid-(e.g.,-3-5-drops)-to-the-suspension.

-

Heat-the-mixture-to-reflux-and-maintain-for-6-18-hours,-or-until-TLC-analysis-indicates-the-disappearance-of-the-starting-material.

-

Cool-the-reaction-to-room-temperature-and-remove-the-excess-methanol-under-reduced-pressure.

-

Dissolve-the-residue-in-ethyl-acetate-and-carefully-wash-with-a-saturated-solution-of-sodium-bicarbonate-to-neutralize-the-acid-catalyst.

-

Separate-the-organic-layer-and-wash-it-subsequently-with-water-and-brine.

-

Dry-the-organic-layer-over-anhydrous-magnesium-sulfate,-filter,-and-concentrate-the-filtrate-in-vacuo.

-

Purify-the-crude-ester-by-column-chromatography-on-silica-gel-or-recrystallization-to-obtain-the-pure-product.

5.-Spectroscopic-Data-(Predicted)

The-following-is-a-predicted-NMR-data-set-for-Methyl-5-iodo-2,4-dimethoxybenzoate-in-CDCl₃,-based-on-the-analysis-of-its-structure-and-data-from-similar-compounds.

Table-3:-Predicted-¹H-and-¹³C-NMR-Data

| Type | Predicted-Chemical-Shift-(ppm) | Multiplicity | Assignment |

| ¹H-NMR | ~-7.95 | Singlet | H-6-(Aromatic) |

| ~-6.55 | Singlet | H-3-(Aromatic) | |

| ~-3.90 | Singlet | C2-OCH₃-or-C4-OCH₃ | |

| ~-3.88 | Singlet | C4-OCH₃-or-C2-OCH₃ | |

| ~-3.85 | Singlet | Ester-OCH₃ | |

| ¹³C-NMR | ~-165 | C=O-(Ester) | |

| ~-162 | C4-OCH₃ | ||

| ~-159 | C2-OCH₃ | ||

| ~-141 | C6 | ||

| ~-115 | C1 | ||

| ~-95 | C3 | ||

| ~-75 | C5-I | ||

| ~-56 | Methoxy-Carbon | ||

| ~-52 | Ester-Methyl-Carbon |

Note:-Actual-experimental-values-may-vary.-These-predictions-are-for-estimation-purposes.

6.-Applications-in-Research-and-Drug-Development

Iodoarenes-are-fundamental-precursors-in-modern-synthetic-chemistry,-and-Methyl-5-iodo-2,4-dimethoxybenzoate-is-well-positioned-as-a-versatile-intermediate.

-

Fragment-Based-Drug-Discovery: -The-2,4-dimethoxyphenyl-moiety-is-a-common-scaffold-in-biologically-active-molecules.-This-compound-allows-for-the-strategic-introduction-of-this-fragment-into-lead-compounds.

-

Synthesis-of-Complex-Natural-Products: -As-an-intermediate,-it-can-be-used-in-the-total-synthesis-of-natural-products-containing-a-poly-substituted-aromatic-core.

-

Materials-Science: -Similar-iodinated-aromatics-are-used-in-the-synthesis-of-organic-linkers-for-Metal-Organic-Frameworks-(MOFs)-and-other-functional-materials.[5] The-iodine-atom-provides-a-site-for-further-elaboration-to-create-complex-linker-structures.

7.-Safety-and-Handling

-

General-Precautions: -Handle-in-a-well-ventilated-fume-hood.-Wear-appropriate-Personal-Protective-Equipment-(PPE),-including-safety-goggles,-gloves,-and-a-lab-coat.

-

Toxicology: -Specific-toxicological-data-is-unavailable.-Compounds-of-this-class-may-cause-skin,-eye,-and-respiratory-irritation.-Harmful-if-swallowed.

-

Storage: -Store-in-a-cool,-dry-place-away-from-light-and-incompatible-materials-such-as-strong-oxidizing-agents.

References

- 1. Methyl 3-iodo-4,5-dimethoxybenzoate | C10H11IO4 | CID 79021976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodo-4-methoxybenzoic acid | 54435-09-5 | Benchchem [benchchem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-iodo-2,4-dimethoxybenzoate (CAS 3153-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2,4-dimethoxybenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodinated benzene ring with two methoxy groups and a methyl ester, provides multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3153-79-5 | |

| Molecular Formula | C₁₀H₁₁IO₄ | |

| Molecular Weight | 322.1 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 57-61 °C | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. While specific spectra for this exact compound are not widely published, data for isomeric and closely related compounds provide valuable reference points for its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy groups and the methyl ester. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the iodo and methoxy substituents. For comparison, the ¹H NMR data for the isomeric Methyl 4-iodo-3,5-dimethoxybenzoate in CDCl₃ shows signals at δ 3.82 (s, 3H), 3.87 (s, 3H), 3.93 (s, 3H), 6.52 (d, J = 2.7 Hz, 1H), and 6.80 (d, J = 2.7 Hz, 1H)[2].

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbons, the ester carbonyl carbon, and the methyl ester carbon. The carbon attached to the iodine atom will exhibit a characteristic upfield shift. For comparison, the ¹³C NMR data for Methyl 4-iodo-3,5-dimethoxybenzoate in CDCl₃ shows peaks at δ 52.7, 55.8, 56.9, 75.8, 101.4, 106.7, 139.1, 159.5, 161.1, and 168.1 ppm[2].

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 322, corresponding to its molecular weight[2]. Fragmentation patterns would likely involve the loss of methoxy and carbomethoxy groups.

Synthesis

A general approach for the synthesis of a related compound, methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate, involved a three-step sequence starting from 2,4-dimethoxy-3-methylbenzaldehyde: C6 iodination, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification[3]. This suggests a similar strategy could be employed for the synthesis of the title compound.

Hypothetical Synthetic Pathway:

Figure 1: A plausible synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of related iodo-dimethoxybenzoate derivatives can serve as a guide for the preparation of this compound.

General Experimental Workflow for Iodination of an Aromatic Compound:

Figure 2: A generalized experimental workflow for an iodination reaction.

Applications in Research and Development

Aryl iodides are valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Therefore, this compound is a key building block for the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: The introduction of the substituted benzoate moiety can be a crucial step in the synthesis of pharmacologically active compounds. The specific substitution pattern may influence the biological activity and pharmacokinetic properties of the final molecule.

-

Natural Product Synthesis: This compound can serve as a key intermediate in the total synthesis of complex natural products. For instance, the related compound, methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate, was utilized in the convergent biomimetic total synthesis of Prunolactone A, an isocoumarin natural product[3].

-

Materials Science: Aryl iodides are also used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the dimethoxy and iodo substituents can be exploited in the design of novel materials. A related compound, methyl 5-iodo-2-methoxybenzoate, has been used as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs)[4].

Signaling Pathway Visualization (Hypothetical Application):

Should this compound be utilized as a precursor for a bioactive molecule that targets a specific signaling pathway, the following diagram illustrates a generic representation of such a pathway.

Figure 3: A conceptual diagram of a bioactive molecule derived from the precursor.

Safety and Handling

Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn when handling this compound[1]. It is classified as a combustible solid and should be stored in a cool, dry, and well-ventilated area[1]. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in organic synthesis, particularly for the construction of complex molecules for medicinal and materials science applications, makes it a compound of significant interest to researchers and developers in these fields. While detailed synthetic protocols and comprehensive spectroscopic data for this specific compound are not extensively documented in publicly available literature, the information on related compounds provides a strong foundation for its synthesis and characterization.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-iodo-2,4-dimethoxybenzoate and Its Structural Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure, properties, and synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate. It is important to note that publicly available data on this specific isomer is limited. To provide a comprehensive resource, this document focuses on a proposed synthetic pathway for the target compound, alongside a comparative analysis of its known structural isomers for which experimental data is available.

Executive Summary

This compound is an iodinated aromatic ester. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and novel materials. The presence of an iodine atom allows for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile building block for constructing more complex molecular architectures. The methoxy and methyl ester groups also influence the molecule's reactivity and solubility, and can be key interaction points in biological systems. This guide provides a theoretical framework for its synthesis and contextualizes its potential properties through data from related isomers.

Chemical Structure and Properties

The core structure of this compound consists of a benzene ring substituted with two methoxy groups at positions 2 and 4, an iodine atom at position 5, and a methyl ester group at position 1.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl 5-iodo-2-methoxybenzoate | Methyl 3-iodo-4,5-dimethoxybenzoate |

| Molecular Formula | C₁₀H₁₁IO₄ | C₉H₉IO₃ | C₁₀H₁₁IO₄ |

| Molecular Weight | 322.10 g/mol | 292.07 g/mol [1] | 322.10 g/mol |

| CAS Number | Not Available | 40757-09-3 | 1009723-93-9 |

| Appearance | Not Available | White solid[1] | Not Available |

| Melting Point | Not Available | 57-61 °C[1] | Not Available |

| SMILES String | COC(=O)C1=C(OC)C=C(I)C=C1OC | COC(=O)c1cc(I)ccc1OC[1] | COC1=C(C(=CC(=C1)C(=O)OC)I)OC |

| InChI Key | Not Available | FJVKSHACIRATIW-UHFFFAOYSA-N[1] | ZTUGPZKBMBWVQO-UHFFFAOYSA-N |

Proposed Synthesis and Experimental Protocols

As specific experimental protocols for this compound are not available, a feasible synthetic route is proposed based on established organic chemistry reactions. The logical starting material is Methyl 2,4-dimethoxybenzoate, which can be synthesized from the corresponding acid.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 2,4-dimethoxybenzoic acid:

-

Esterification: Conversion of 2,4-dimethoxybenzoic acid to its methyl ester.

-

Iodination: Electrophilic iodination of the resulting Methyl 2,4-dimethoxybenzoate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2,4-dimethoxybenzoate (Esterification)

-

Reaction Setup: To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Iodination)

-

Reaction Setup: Dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile and dichloromethane.

-

Reagent Addition: Add molecular iodine (I₂) (1.1 eq) to the solution. Subsequently, add an oxidizing agent (e.g., periodic acid, nitric acid, or N-Iodosuccinimide) portion-wise while stirring at room temperature. The methoxy groups at positions 2 and 4 are ortho-, para-directing, and the bulky ester group will sterically hinder the 3-position, thus favoring iodination at the 5-position.

-

Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Structural Isomerism and Comparative Analysis

The position of the iodo and methoxy groups on the benzoate ring significantly influences the molecule's chemical and physical properties. Understanding these differences is crucial for applications in drug design and materials science.

Caption: Relationship between the target compound and its isomers.

Applications in Research and Development

While specific applications for this compound are not documented, its structural motifs suggest several potential uses for researchers:

-

Pharmaceutical Synthesis: Iodinated aromatic compounds are common precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, the related compound 5-Iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.

-

Cross-Coupling Reactions: The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is fundamental for building complex organic molecules.

-

Material Science: The electronic properties of the molecule can be tuned through substitution, making it a candidate for the development of organic electronic materials, such as in Metal-Organic Frameworks (MOFs).

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical intermediate. This guide provides a robust, theoretical foundation for its synthesis and characterization, based on established chemical principles and data from its known structural isomers. The detailed protocols and comparative data herein are intended to equip researchers and drug development professionals with the necessary information to synthesize and utilize this compound in their future work.

References

In-Depth Technical Guide: Methyl 5-iodo-2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential, though currently undocumented, biological significance of Methyl 5-iodo-2,4-dimethoxybenzoate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Data Summary

The quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₁IO₄ |

| Molecular Weight | 322.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of 2,4-dimethoxybenzoic acid

This step involves the electrophilic iodination of the commercially available 2,4-dimethoxybenzoic acid. The methoxy groups are activating and ortho-, para-directing, making the 5-position susceptible to iodination.

Materials and Reagents:

-

2,4-dimethoxybenzoic acid

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Methanol

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid in a suitable solvent such as methanol or acetic acid.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add an oxidizing agent, such as periodic acid (H₅IO₆), to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.

-

Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield crude 5-iodo-2,4-dimethoxybenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Esterification of 5-iodo-2,4-dimethoxybenzoic acid

This step converts the synthesized carboxylic acid to its corresponding methyl ester.

Materials and Reagents:

-

5-iodo-2,4-dimethoxybenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-iodo-2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Discussion on Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in this molecule, namely the substituted benzoate and the presence of methoxy and iodo groups, are found in various biologically active compounds.

Substituted benzoates and their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of methoxy groups can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its bioavailability and therapeutic efficacy. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding.

Given the absence of direct evidence, any discussion on the role of this compound in signaling pathways would be purely speculative. Further research, including in vitro and in vivo studies, is required to elucidate the biological profile of this compound and to determine if it interacts with any cellular signaling cascades. Researchers in drug discovery may find this compound to be an interesting candidate for screening in various biological assays to uncover its potential therapeutic applications.

Spectral Analysis of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive analysis of its spectroscopic characteristics.

Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive model of its spectral properties.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the parent molecule, methyl 2,4-dimethoxybenzoate, and comparison with spectral data of similar iodinated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | s | 1H | Ar-H (H-6) |

| ~ 6.55 | s | 1H | Ar-H (H-3) |

| ~ 3.92 | s | 3H | OCH₃ (C4-OCH₃) |

| ~ 3.88 | s | 3H | OCH₃ (C2-OCH₃) |

| ~ 3.85 | s | 3H | COOCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.5 | C=O (ester) |

| ~ 162.0 | C-O (C4) |

| ~ 159.5 | C-O (C2) |

| ~ 141.0 | C-H (C6) |

| ~ 112.0 | C-COOCH₃ (C1) |

| ~ 95.0 | C-H (C3) |

| ~ 80.0 | C-I (C5) |

| ~ 56.5 | OCH₃ (C4 or C2) |

| ~ 56.0 | OCH₃ (C2 or C4) |

| ~ 52.5 | COOCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (aromatic and methyl) |

| ~ 1725 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1020-1080 | Strong | C-O stretch (aryl ether, symmetric) |

| ~ 1100 | Strong | C-O stretch (ester) |

| ~ 600-700 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 322 | [M]⁺ (Molecular ion) |

| 291 | [M - OCH₃]⁺ |

| 263 | [M - COOCH₃]⁺ |

| 195 | [M - I]⁺ |

| 164 | [M - I - OCH₃]⁺ |

Experimental Protocols

The following are representative protocols for the synthesis and spectral characterization of this compound.

Synthesis of this compound

This procedure is based on the electrophilic iodination of methyl 2,4-dimethoxybenzoate.

Materials:

-

Methyl 2,4-dimethoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (catalytic amount)

-

Sodium thiosulfate solution (10% aqueous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid to initiate the reaction.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

-

The sample is to be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Data is to be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

-

The sample is to be introduced via a direct insertion probe or through a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments are to be reported.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and a proposed synthetic pathway for this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

Caption: Proposed Synthetic Pathway.

Spectroscopic and Synthetic Insights into Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2,4-dimethoxybenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its substituted benzene ring structure makes it a valuable intermediate for the introduction of the iodinated dimethoxybenzoyl moiety in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) data, is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a summary of available data and a general protocol for the characterization of this compound.

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | s | 1H | H-6 |

| ~6.50 | s | 1H | H-3 |

| ~3.95 | s | 3H | OCH₃ (ester) |

| ~3.90 | s | 3H | OCH₃ (C4-OCH₃) |

| ~3.85 | s | 3H | OCH₃ (C2-OCH₃) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-4 |

| ~158 | C-2 |

| ~140 | C-6 |

| ~115 | C-1 |

| ~95 | C-3 |

| ~80 | C-5 |

| ~56 | OCH₃ (C4-OCH₃) |

| ~55 | OCH₃ (C2-OCH₃) |

| ~52 | OCH₃ (ester) |

Experimental Protocols

General Synthesis

The synthesis of this compound would typically involve the iodination of a suitable precursor, Methyl 2,4-dimethoxybenzoate.

Reaction Scheme:

Caption: General synthesis pathway for this compound.

A typical procedure would involve dissolving Methyl 2,4-dimethoxybenzoate in a suitable solvent like glacial acetic acid. An iodinating agent, such as iodine monochloride or N-iodosuccinimide, would then be added, often in the presence of a catalyst like sulfuric acid. The reaction mixture would be stirred at a specific temperature for a period of time to ensure complete reaction. Upon completion, the product would be isolated through extraction and purified by recrystallization or column chromatography.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Structural Elucidation and Key Correlations

The structure of this compound can be confirmed by analyzing the NMR data. The following diagram illustrates the key structural features and their expected NMR signatures.

Caption: Predicted NMR assignments for this compound.

Conclusion

While experimental NMR data for this compound is not widely published, the predicted data and general experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. The provided information will aid in the synthesis, purification, and structural verification of this important chemical intermediate. It is always recommended to acquire experimental data for full confirmation of the structure.

An In-depth Technical Guide to the Infrared Spectrum of Methyl 5-iodo-2,4-dimethoxybenzoate

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of Methyl 5-iodo-2,4-dimethoxybenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a predictive overview of the vibrational characteristics of this molecule and the experimental protocols for spectral acquisition.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is crucial for spectral interpretation. The primary functional groups are:

-

Aromatic Ring: The benzene ring exhibits C-H stretching and C=C in-ring stretching vibrations. The substitution pattern also influences out-of-plane bending vibrations.

-

Ester (Methyl Benzoate derivative): This group is characterized by a strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands. Aromatic esters have predictable absorption patterns, often referred to as the "Rule of Three".[1]

-

Methoxy Groups (Aromatic Ethers): These give rise to characteristic C-H stretching in the methyl group and C-O stretching bands.

-

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum.

Predicted Infrared Absorption Data

The following table summarizes the predicted wavenumbers for the major vibrational modes of this compound based on established group frequencies for similar aromatic compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl Groups (-OCH₃, -COOCH₃) | C-H Stretch (sp³) | 2990 - 2850 | Medium |

| Ester | C=O Stretch (Carbonyl) | 1730 - 1715 | Strong |

| Aromatic Ring | C=C In-ring Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Strong (often multiple bands) |

| Methyl Groups (-OCH₃, -COOCH₃) | C-H Bend | 1450 - 1380 | Medium |

| Ester & Aromatic Ether | C-O Stretch | 1310 - 1250 and 1130 - 1100 | Strong (two distinct bands) |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 680 | Strong |

| Carbon-Iodine Bond | C-I Stretch | ~500 | Medium to Strong |

Table 1: Predicted IR Absorption Frequencies for this compound.

For aromatic esters like this compound, a characteristic pattern of three strong peaks is expected due to the C=O stretch, the C-C-O stretch, and the O-C-C stretch.[1] The conjugation of the aromatic ring with the ester group typically lowers the C=O stretching frequency compared to saturated esters.[1]

Experimental Protocols for IR Spectrum Acquisition

To obtain a high-quality FT-IR spectrum of the solid this compound, the following standard protocols are recommended.

3.1. Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining the IR spectrum of a solid sample.

-

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), anhydrous (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

-

Procedure:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum.

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder.

-

Add the this compound sample to the mortar.

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

-

3.2. Nujol Mull Method

An alternative method if the sample is sensitive to the pressure of the KBr press or if a suitable pellet cannot be formed.

-

Materials:

-

This compound (5-10 mg)

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., NaCl or KBr)

-

FT-IR spectrometer

-

-

Procedure:

-

Place the solid sample in the agate mortar and add a few drops of Nujol.

-

Grind the mixture to a smooth, paste-like consistency (a mull).

-

Apply a thin, even film of the mull onto one of the salt plates.

-

Place the second salt plate on top and gently rotate to spread the mull evenly and remove any air bubbles.

-

Place the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum as described for the KBr method. Note that the Nujol will show its own characteristic C-H stretching and bending bands, which will be superimposed on the sample spectrum. These known peaks can be subtracted or ignored during interpretation.

-

Visualization of the Analytical Workflow

The logical flow for the analysis of the IR spectrum of a compound like this compound can be visualized as follows:

Workflow for IR Spectral Analysis.

This guide provides a comprehensive theoretical framework for understanding and obtaining the infrared spectrum of this compound. By following the detailed experimental protocols and using the predictive data for spectral interpretation, researchers can effectively utilize FT-IR spectroscopy for the structural characterization of this compound.

References

Mass Spectrometry of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of Methyl 5-iodo-2,4-dimethoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. This document outlines its core physicochemical properties, predicted fragmentation patterns under electron ionization, and detailed experimental protocols for its analysis.

Compound Overview

This compound is an aromatic ester containing an iodine atom and two methoxy groups on the benzene ring. These structural features significantly influence its behavior in mass spectrometry, leading to a characteristic fragmentation pattern.

Molecular Formula: C₁₀H₁₁IO₄

Molecular Weight: 322.10 g/mol

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for aromatic esters and iodinated compounds. The primary fragmentation pathways are expected to involve the loss of the methyl ester group, methoxy groups, and the iodine atom.

The predicted major fragment ions are summarized in the table below:

| m/z (predicted) | Ion Formula | Proposed Fragmentation |

| 322 | [C₁₀H₁₁IO₄]⁺• | Molecular Ion (M⁺•) |

| 291 | [C₉H₈IO₃]⁺ | Loss of a methoxy radical (•OCH₃) |

| 263 | [C₉H₈IO₂]⁺ | Loss of the ester methyl group and a molecule of carbon monoxide (-CH₃, -CO) |

| 195 | [C₁₀H₁₁O₄]⁺ | Loss of the iodine atom (I•) |

| 165 | [C₈H₅O₃]⁺ | Loss of iodine and both methoxy groups |

| 127 | [I]⁺ | Iodine cation |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation can proceed through several pathways, including the loss of substituents from the aromatic ring and cleavage of the ester group.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using mass spectrometry.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µg/mL by diluting with the same solvent.

-

Final Dilution: For direct infusion analysis, further dilute the working solution to 1 µg/mL. For LC-MS analysis, the working solution can be directly injected.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for a standard gas chromatography-mass spectrometer (GC-MS) system.

Workflow Diagram:

Caption: Experimental workflow for EI-MS analysis.

Instrumentation and Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

GC Inlet Temperature: 250 °C

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Range: m/z 50-400.

-

Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS), which is useful for analyzing samples that are not sufficiently volatile for GC-MS.

Workflow Diagram:

Caption: Experimental workflow for LC-MS analysis.

Instrumentation and Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended. Atmospheric Pressure Chemical Ionization (APCI) could also be effective.

-

HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 50% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Mass Range: m/z 100-500.

-

Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) for maximum signal intensity of the target analyte.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion and the major fragment ions. The accurate mass data from high-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments. Comparison of the observed fragmentation pattern with the predicted pattern will aid in the structural confirmation of this compound.

Navigating the Safety Profile of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

While a complete, verified set of physicochemical properties for Methyl 5-iodo-2,4-dimethoxybenzoate is not available, the following information has been identified:

| Property | Value |

| CAS Number | 3153-79-5 |

| Molecular Formula | C10H11IO4 |

| Molecular Weight | 322.1 g/mol |

Source: AK Scientific, AA Blocks

Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the safety data of similar compounds, such as Methyl 3-iodo-4-methoxybenzoate and 2-Iodo-5-methylbenzoic acid methyl ester, the following potential hazards should be considered[1][2]:

Potential Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is not available. However, based on related compounds, the following are recommended:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

It is important to note that one searched Safety Data Sheet for a similar compound, Methyl 3-iodo-4-methoxybenzoate, stated that it is "Not a hazardous substance or mixture" according to the OSHA Hazard Communication Standard. Given the conflicting information from different sources for related compounds, a cautious approach is warranted.

Experimental Protocols

Detailed experimental protocols regarding the toxicology or safety of this compound were not found in the reviewed literature.

Signaling Pathways

Information regarding the signaling pathways affected by this compound is not available in the provided search results.

Visualizing Safety Procedures

To aid in the practical application of safety measures, the following diagrams illustrate a general workflow for handling chemical substances and the logical hierarchy of safety precautions.

Handling and Storage

Based on information for analogous compounds, the following handling and storage procedures are recommended:

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

The compound may be light-sensitive, so storage in a dark place is advisable.

-

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following measures, derived from related compounds, should be taken[1]:

-

Accidental Release:

-

Ensure adequate ventilation.

-

Sweep up spilled solid material and place it in a suitable container for disposal.

-

Avoid generating dust.

-

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Disposal Considerations

Dispose of this compound and its container through a licensed disposal company. Do not let the product enter drains.

Disclaimer: The information provided in this guide is based on data from structurally similar compounds and should be used for preliminary guidance only. A compound-specific Safety Data Sheet should be consulted for definitive safety information. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all applicable safety regulations.

References

In-depth Technical Guide: Methyl 5-iodo-2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2,4-dimethoxybenzoate is a valuable, though not readily commercially available, substituted aromatic compound. Its structure lends itself to further functionalization, making it a potential key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. This guide provides a comprehensive overview of its synthesis from commercially available starting materials, including detailed experimental protocols and relevant chemical data.

Commercial Availability and Synthesis Strategy

As of late 2025, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Therefore, a de novo synthesis is required for its acquisition. A feasible and efficient two-step synthetic pathway has been devised, starting from the commercially available precursor, 1-iodo-2,4-dimethoxybenzene .

The proposed synthesis involves:

-

Carboxylation of 1-iodo-2,4-dimethoxybenzene to yield 5-iodo-2,4-dimethoxybenzoic acid.

-

Esterification of the resulting carboxylic acid to afford the target compound, this compound.

The following sections detail the commercial availability of the starting material and provide comprehensive experimental protocols for the proposed synthetic route.

Starting Material: 1-iodo-2,4-dimethoxybenzene

1-iodo-2,4-dimethoxybenzene is the key starting material for the synthesis of this compound. It is readily available from several chemical suppliers.

Table 1: Commercial Availability of 1-iodo-2,4-dimethoxybenzene

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Thermo Scientific Chemicals | L19420.06 | 97% | 5 g | 51.65[1] | 20469-63-0[1] |

| L19420.03 | 97% | 1 g | 27.75[2] | ||

| Sigma-Aldrich | 380975 | 97% | - | Discontinued | 20469-63-0[3] |

| Santa Cruz Biotechnology | sc-227659 | - | - | - | 20469-63-0[4] |

| NanoAxis LLC | NA-7539 | 98% | 1 g | 26.00 € | -[5] |

Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Proposed Synthesis and Experimental Protocols

Step 1: Carboxylation of 1-iodo-2,4-dimethoxybenzene

Two primary methods are proposed for the carboxylation of 1-iodo-2,4-dimethoxybenzene: Grignard reaction with carbon dioxide and palladium-catalyzed carboxylation.

This classic method involves the formation of a Grignard reagent from 1-iodo-2,4-dimethoxybenzene, followed by its reaction with solid carbon dioxide (dry ice).

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve 1-iodo-2,4-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise via the dropping funnel to the magnesium suspension.

-

The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl iodide solution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate, large beaker, crush a sufficient amount of dry ice (solid CO2) into a powder (an excess of at least 3-4 equivalents is recommended).

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

A vigorous reaction will occur. Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.

-

-

Work-up and Purification:

-

Acidify the reaction mixture by the slow addition of 1 M hydrochloric acid until the solid magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-iodo-2,4-dimethoxybenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Diagram 1: Grignard Carboxylation Workflow

Caption: Workflow for the synthesis of 5-iodo-2,4-dimethoxybenzoic acid via Grignard carboxylation.

This method offers an alternative to the Grignard reaction, potentially with better functional group tolerance. It involves the direct carboxylation of the aryl iodide using carbon dioxide in the presence of a palladium catalyst.

Experimental Protocol:

-

Reaction Setup:

-

In a high-pressure reaction vessel, combine 1-iodo-2,4-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), a suitable phosphine ligand like P(tBu)3 (0.1 eq), and a base such as Cs2CO3 (2.0 eq).

-

Add a high-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Carboxylation:

-

Seal the reaction vessel and purge with carbon dioxide gas.

-

Pressurize the vessel with CO2 to the desired pressure (typically 1-10 atm).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully release the CO2 pressure.

-

Dilute the reaction mixture with water and acidify with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Diagram 2: Palladium-Catalyzed Carboxylation

References

Methodological & Application

Application Note: Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis involves the electrophilic iodination of Methyl 2,4-dimethoxybenzoate. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis. The introduction of an iodine atom onto the aromatic ring of Methyl 2,4-dimethoxybenzoate provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures, making it a significant precursor for drug discovery and materials science. The protocol described herein is based on established methods of electrophilic aromatic iodination, offering a reliable and reproducible procedure for researchers.

Synthesis Pathway

The synthesis of this compound is achieved through the direct iodination of Methyl 2,4-dimethoxybenzoate. The electron-donating methoxy groups at positions 2 and 4 activate the aromatic ring, directing the electrophilic substitution to the 5-position due to steric and electronic effects.

Application Notes and Protocols for the Iodination of Methyl 2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrophilic iodination of methyl 2,4-dimethoxybenzoate, a key transformation in the synthesis of various biologically active molecules and functional materials. The protocols outlined below are based on established methodologies for the iodination of activated aromatic compounds.

Introduction

Methyl 2,4-dimethoxybenzoate possesses a highly activated aromatic ring due to the presence of two electron-donating methoxy groups, making it susceptible to electrophilic substitution reactions such as iodination. The position of iodination is directed by these activating groups, typically occurring at the position ortho or para to the methoxy groups and meta to the deactivating ester group. Iodoaromatic compounds are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira), the formation of organometallic reagents, and as building blocks for complex molecular architectures.[1][2]

Key Experimental Protocols

Several methods are available for the iodination of activated aromatic rings.[3][4] The following protocols are adapted for the specific iodination of methyl 2,4-dimethoxybenzoate, providing options with varying reagents and conditions.

Protocol 1: Iodination using Iodine and an Oxidizing Agent

This protocol utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.

Materials:

-

Methyl 2,4-dimethoxybenzoate

-

Iodine (I₂)

-

Nitric Acid (HNO₃) or Urea-Hydrogen Peroxide (UHP)[5]

-

Glacial Acetic Acid (AcOH) or Acetonitrile

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in glacial acetic acid or acetonitrile.

-

Add molecular iodine (1.0-1.2 eq) to the solution and stir until it is partially dissolved.

-

Slowly add the oxidizing agent (e.g., concentrated nitric acid, 1.5 eq) to the reaction mixture at room temperature.[1] Alternatively, urea-hydrogen peroxide can be used as a milder oxidizing agent.[5]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate (or another suitable organic solvent).

-

Wash the organic layer sequentially with 10% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired iodinated methyl 2,4-dimethoxybenzoate.

Protocol 2: Organocatalytic Iodination with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

This method employs a milder and more selective approach using an organocatalyst.[6]

Materials:

-

Methyl 2,4-dimethoxybenzoate

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

-

Thiourea catalyst

-

Acetonitrile

-

Saturated sodium thiosulfate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of methyl 2,4-dimethoxybenzoate (1.0 eq) in acetonitrile, add the thiourea catalyst (0.1-0.2 eq).[6]

-

Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.[3][6]

-

Monitor the reaction by TLC. These reactions are often rapid, proceeding to completion within a few hours at room temperature.[6]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield the iodinated product.

Data Presentation

The following table summarizes quantitative data from representative iodination reactions of activated aromatic compounds, providing a reference for expected yields and conditions.

| Substrate | Iodinating Agent | Oxidant/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1,3-Dimethoxybenzene | I₂ | NO₂ | Acetonitrile | 12 | 98 | [7] |

| Vanillin | KI | Oxone® | Water | 1 | - | [8] |

| 2-Naphthol | NaIO₃/Na₂SO₃ | HCl | Methanol/Water | - | - | [2] |

| 4-Nitroaniline | I₂ | HNO₃ | Acetic Acid | 4 | 89 | [1] |

| Anisole | DIH | Thiourea | Acetonitrile | - | High | [3][6] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the iodination of methyl 2,4-dimethoxybenzoate.

Signaling Pathway (Chemical Reaction)

Caption: Iodination of methyl 2,4-dimethoxybenzoate.

References

- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. Iodination - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]

- 7. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

Application Notes: Methyl 5-iodo-2,4-dimethoxybenzoate as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 5-iodo-2,4-dimethoxybenzoate, a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. This document details its synthesis, physicochemical properties, and its application in the synthesis of bioactive molecules, particularly focusing on its role as a precursor to potent enzyme inhibitors.

Physicochemical Properties

This compound is a halogenated aromatic compound. The presence of an iodine atom at the 5-position, along with methoxy and methyl ester functionalities, makes it an ideal substrate for a variety of cross-coupling reactions and further molecular elaborations.

| Property | Value |

| Molecular Formula | C₁₀H₁₁IO₄ |

| Molecular Weight | 322.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the direct electrophilic iodination of methyl 2,4-dimethoxybenzoate. This method is based on established procedures for the iodination of activated aromatic rings.

Experimental Protocol: Iodination of Methyl 2,4-dimethoxybenzoate

Materials:

-

Methyl 2,4-dimethoxybenzoate

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Methanol (MeOH)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in methanol.

-

To this solution, add iodine (1.1 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

While stirring vigorously, add 30% hydrogen peroxide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

| Reactant | Molar Ratio |

| Methyl 2,4-dimethoxybenzoate | 1.0 |

| Iodine | 1.1 |

| Hydrogen Peroxide (30%) | 1.5 |

| Sulfuric Acid | Catalytic |

This protocol is a general guideline based on similar iodination reactions and may require optimization for yield and purity.

Application in the Synthesis of Bioactive Molecules: Dihydrofolate Reductase (DHFR) Inhibitors

This compound is a valuable precursor for the synthesis of novel dihydrofolate reductase (DHFR) inhibitors, which are a critical class of antimicrobial agents. The iodo-substituent allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

A notable application is in the synthesis of 5-phenoxy-pyrimidine-2,4-diamine derivatives, which have shown potent inhibitory activity against Staphylococcus aureus DHFR.

Synthetic Workflow for DHFR Inhibitors

Caption: Synthetic workflow for DHFR inhibitors.

Signaling Pathway: Folate Biosynthesis Inhibition

DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This pathway is a validated target for antimicrobial drug development.

Caption: Inhibition of the folate biosynthesis pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of various bioactive molecules.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a degassed mixture of 1,4-dioxane and water (4:1) in a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

-

Purge the flask with argon for 10 minutes.

-

Heat the reaction mixture at 80-100 °C under an argon atmosphere and monitor by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio |

| This compound | 1.0 |

| Arylboronic acid | 1.2 |

| Palladium(II) acetate | 0.05 |

| Triphenylphosphine | 0.1 |

| Potassium carbonate | 2.0 |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel drug candidates. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive building block for creating diverse molecular libraries. The application of this intermediate in the synthesis of DHFR inhibitors highlights its potential in addressing the challenge of antimicrobial resistance. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-iodo-2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals